

4-Isopropylaniline-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Isopropylaniline-d4

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Technical Guide: 4-Isopropylaniline-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on **4-Isopropylaniline-d4**, a deuterated isotopologue of 4-Isopropylaniline. Deuterium-labeled compounds are critical tools in drug discovery and development, primarily utilized as internal standards for quantitative mass spectrometry-based assays and in studies to evaluate pharmacokinetic and metabolic profiles of drug candidates. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to its parent compound but physically distinguishable by its increased mass.

Core Compound Data

The fundamental properties of **4-Isopropylaniline-d4** are summarized below.

Value	Citation
1219804-95-1	[1]
C ₉ H ₉ D ₄ N	[1]
139.23 g/mol	[1]
	1219804-95-1 C ₉ H ₉ D ₄ N



For comparison, the non-deuterated form, 4-Isopropylaniline, has a CAS number of 99-88-7 and a molecular weight of approximately 135.21 g/mol .[2][3][4][5]

Experimental Applications and Protocols

While specific experimental protocols for **4-Isopropylaniline-d4** are not extensively detailed in publicly available literature, its primary application is as an internal standard in bioanalytical assays for the quantification of its non-deuterated counterpart, 4-Isopropylaniline (also known as Cumidine). Deuterated standards are ideal because they co-elute with the analyte during chromatography and exhibit similar ionization efficiency in mass spectrometry, but are clearly distinguishable by their mass-to-charge ratio (m/z).

Below is a representative protocol for the use of a deuterated internal standard in a pharmacokinetic study using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Quantification of an Analyte in Plasma using a Deuterated Internal Standard

- 1. Objective: To determine the concentration of an analyte (e.g., 4-Isopropylaniline) in plasma samples obtained from a pharmacokinetic study.
- 2. Materials:
- Analyte (e.g., 4-Isopropylaniline)
- Deuterated Internal Standard (IS), (e.g., 4-Isopropylaniline-d4)
- Control plasma (e.g., human, rat)
- Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)
- Methanol (for stock solutions)
- Water with 0.1% formic acid (Mobile Phase A)
- Acetonitrile with 0.1% formic acid (Mobile Phase B)
- HPLC or UPLC system coupled to a triple quadrupole mass spectrometer



- C18 analytical column
- 3. Method:
- 3.1. Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of the analyte and the internal standard (IS) separately in methanol.
 - Create a series of working standard solutions of the analyte by serial dilution of the stock solution.
 - Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
- 3.2. Preparation of Calibration Curve and Quality Control (QC) Samples:
 - Spike control plasma with the analyte working solutions to create calibration standards at a range of concentrations (e.g., 1-1000 ng/mL).
 - Prepare QC samples at low, medium, and high concentrations in a similar manner.
- 3.3. Sample Extraction (Protein Precipitation):
 - \circ To 50 μL of a plasma sample (unknown, calibration standard, or QC), add 150 μL of the cold Protein Precipitation Solution containing the internal standard.
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for LC-MS analysis.
- 3.4. LC-MS Analysis:
 - Inject 5-10 μL of the supernatant onto the LC-MS system.
 - Perform chromatographic separation using a gradient elution on the C18 column with Mobile Phases A and B.



 Detect the analyte and the IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the analyte and the IS.

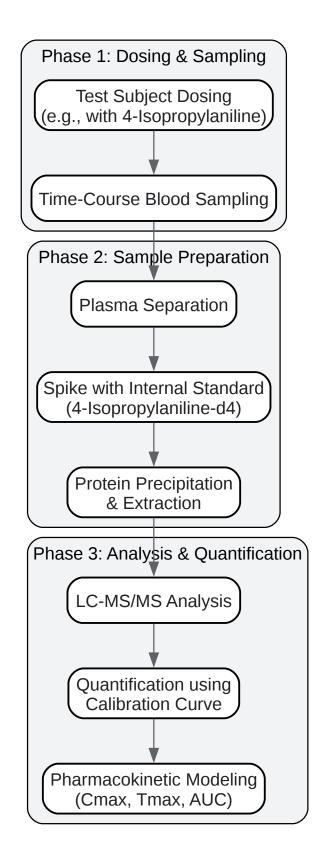
• 3.5. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard for all samples.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.
- Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate a typical workflow for a pharmacokinetic study and a hypothetical signaling pathway where an aniline derivative might be investigated.

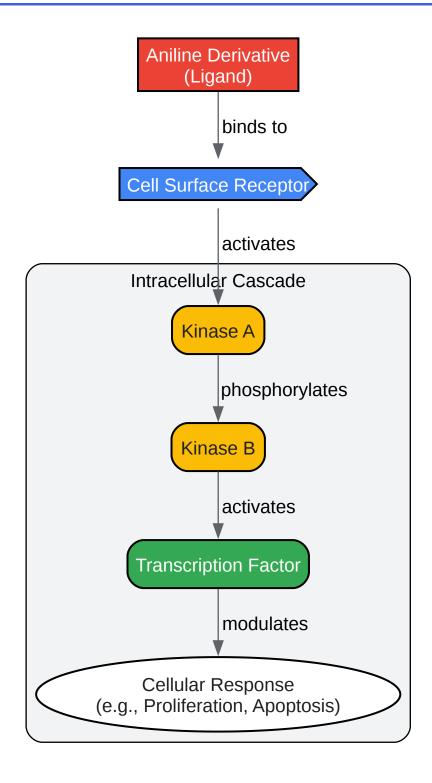




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Pharmacokinetic study workflow using a deuterated internal standard.





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Hypothetical signaling pathway involving an aniline derivative ligand.



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